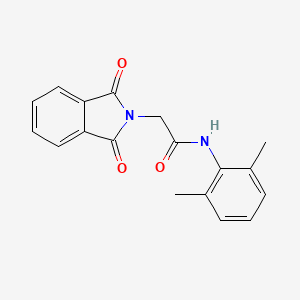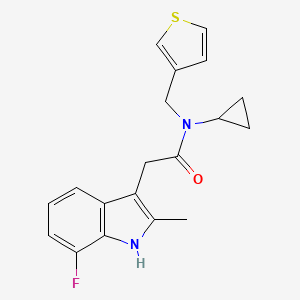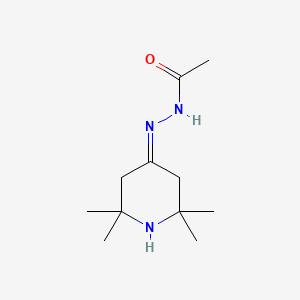![molecular formula C14H13F6NO3 B5561072 4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)
4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol
カタログ番号 B5561072
分子量: 357.25 g/mol
InChIキー: LRHNEEFFAIUQLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a seven-membered oxazepane ring attached to a benzoyl group substituted with two trifluoromethyl groups. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxazepane ring, the benzoyl group, and the trifluoromethyl groups. The carbonyl group in the benzoyl moiety could be reactive towards nucleophiles, and the trifluoromethyl groups could potentially influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar carbonyl group and potentially polar C-F bonds could influence its solubility properties. The size and shape of the molecule could influence its physical state (solid, liquid, gas) at room temperature .科学的研究の応用
Synthesis and Chemical Properties
- Research has focused on the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits, demonstrating the utility of trifluoromethylated compounds in developing new amino acids for potential applications in medicinal chemistry and drug development (Burger et al., 2006).
- The functionalization of 1,3-bis(trifluoromethyl)benzene, a compound with structural similarities, has been explored to create a variety of derivatives, showcasing the versatility of fluorinated compounds in organic synthesis and potential applications in material science (Dmowski & Piasecka-Maciejewska, 1998).
Material Science and Nanotechnology
- Fluorinated metal-organic frameworks have been developed, indicating the role of fluorinated ligands in constructing novel coordination frameworks with potential applications in gas storage, separation, and catalysis (Zhang et al., 2014).
- A study on the synthesis of a low bandgap black copolymer via a donor-acceptor approach suggests the importance of fluorinated compounds in developing materials with specific electronic and optical properties, relevant for applications in electronics and optoelectronics (İçli et al., 2010).
Environmental Applications
- Novel sulfonated thin-film composite nanofiltration membranes, incorporating fluorinated compounds, have shown improved water flux and dye rejection capabilities, highlighting the application of fluorinated materials in water treatment and purification technologies (Liu et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2,4-bis(trifluoromethyl)phenyl]-(6-hydroxy-1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO3/c15-13(16,17)8-1-2-10(11(5-8)14(18,19)20)12(23)21-3-4-24-7-9(22)6-21/h1-2,5,9,22H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHNEEFFAIUQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,4-Bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)




![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)
![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)



![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)
![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)
![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)
